molecular formula C7H6F2O3S B12076887 Methyl 4-(difluoromethoxy)thiophene-2-carboxylate

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate

Cat. No.: B12076887
M. Wt: 208.18 g/mol
InChI Key: XLGSCPIROYKQDX-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to other thiophene derivatives. This group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.

Biological Activity

Methyl 4-(difluoromethoxy)thiophene-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a difluoromethoxy group and a carboxylate ester. The molecular formula is C8H6F2O3SC_8H_6F_2O_3S, with a molecular weight of approximately 232.19 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiophene Ring : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluoromethoxy Group : This can be achieved via difluoromethoxylation reactions using difluoromethylating agents.
  • Esterification : The final step involves esterification to introduce the carboxylate group.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell signaling pathways, potentially leading to reduced proliferation of cancer cells .
  • Antimicrobial Properties : Research has shown that derivatives of thiophene compounds, including those with similar structures, exhibit antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Some studies suggest that compounds with thiophene moieties can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The difluoromethoxy group may enhance binding affinity to target proteins or enzymes, leading to inhibition of critical pathways involved in cancer progression and inflammation .
  • Induction of Apoptosis : In cancer cell lines, the compound may trigger apoptosis through modulation of signaling pathways associated with cell survival and death .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or related compounds:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects against human breast cancer (MCF-7) and normal cell lines using MTT assays. Results indicated variable cytotoxicity, with IC50 values suggesting significant activity against cancer cells compared to normal cells .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.3
Related Thiophene DerivativeHCT-11612.5
Related Thiophene DerivativeHepG218.7
  • Mechanistic Studies : Investigations using microscale thermophoresis (MST) have demonstrated binding interactions between this compound and CDC42, a protein implicated in cancer cell signaling, suggesting a potential pathway for therapeutic intervention .

Properties

Molecular Formula

C7H6F2O3S

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 4-(difluoromethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C7H6F2O3S/c1-11-6(10)5-2-4(3-13-5)12-7(8)9/h2-3,7H,1H3

InChI Key

XLGSCPIROYKQDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OC(F)F

Origin of Product

United States

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